2,4,6-Trimethylaniline
Description
Research Significance of Aromatic Amines
Aromatic amines are a class of organic compounds characterized by an amino group attached to an aromatic ring. wisdomlib.org This structural feature imparts unique chemical properties that make them crucial in organic synthesis. They are fundamental in the production of a wide array of materials, including dyes, pigments, polymers, and pharmaceuticals. youtube.comnih.gov The reactivity of the amino group, influenced by the aromatic system, allows for a variety of chemical transformations, making aromatic amines valuable substrates in the synthesis of complex molecules. youtube.comnih.gov Their importance extends to the formation of bioactive nitrogen heterocycles and Schiff bases, which are significant in medicinal chemistry. wisdomlib.org
Historical Context of 2,4,6-Trimethylaniline Investigation
The investigation of this compound is closely tied to the industrial development of dyes and pigments. guidechem.com A significant milestone in its history was the successful development of a synthesis process from mesitylene (B46885) by the Jinling Petrochemical Company in China in 1987, which led to its industrial production. guidechem.com Early research focused on its synthesis, primarily through the nitration of mesitylene followed by reduction. wikipedia.orgguidechem.com Over time, the scope of research expanded to explore its utility in more complex chemical syntheses. The International Agency for Research on Cancer (IARC) reviewed the compound in 1982 and 1987, highlighting the need for further studies on its biological effects. ca.govinchem.org More recent research has delved into its application in catalysis and materials science, demonstrating its continued relevance in modern chemistry. sigmaaldrich.com
Overview of Key Research Domains
The unique structural properties of this compound have made it a valuable compound in several key research areas:
Organic Synthesis: It serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pesticides. guidechem.comchemicalbook.com
Coordination Chemistry and Catalysis: It is a building block for bulky ligands used in coordination chemistry. wikipedia.org A notable application is in the synthesis of N-heterocyclic carbene (NHC) ligands, such as IMes, which are components of catalysts like the second-generation Grubbs' catalyst used in olefin metathesis. wikipedia.orgchemicalbook.com
Materials Science: this compound is used in the creation of specialized polymers and other materials. bldpharm.com
Environmental and Biological Studies: The compound is studied in the context of its presence in the environment, such as in tobacco smoke, and its metabolic pathways. ca.govsigmaaldrich.com
Chemical Properties and Synthesis
This compound is a clear liquid that can turn light brown when exposed to air and light. chemicalbook.comchemdad.com It is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether. chemdad.com
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molar Mass | 135.21 g/mol |
| Density | 0.963 g/mL at 25 °C |
| Melting Point | -4.9 °C (23.2 °F; 268.2 K) |
| Boiling Point | 233 °C (451 °F; 506 K) |
| Data sourced from wikipedia.org |
The primary method for synthesizing this compound involves a two-step process starting from mesitylene. wikipedia.org First, mesitylene undergoes selective mononitration using a mixture of sulfuric acid and nitric acid at a controlled temperature to prevent oxidation of the methyl groups. chemicalbook.comchemicalbook.com The resulting 2,4,6-trimethylnitrobenzene is then reduced to this compound. chemicalbook.com This reduction can be achieved through catalytic hydrogenation or by using iron powder and hydrochloric acid. guidechem.comchemicalbook.com
Applications in Research
The applications of this compound in academic and industrial research are diverse, stemming from its role as a versatile chemical intermediate.
Precursor for Dyes and Pigments
Historically and currently, a significant application of this compound is as a precursor for the synthesis of dyes and organic pigments. wikipedia.orgguidechem.com For instance, it is a key component in the production of Solvent Blue 104 and Acid Blue 129, the latter being utilized in histochemistry studies. guidechem.comchemicalbook.comchemdad.com The synthesis of these dyes involves reacting this compound with other chemical precursors under specific temperature and catalytic conditions. guidechem.com
Ligand Synthesis in Coordination Chemistry
In the field of coordination chemistry, this compound is highly valued for its role in synthesizing bulky ligands. wikipedia.orgchemdad.com These ligands are crucial in stabilizing metal centers and influencing the reactivity of organometallic complexes. A prominent example is the condensation reaction of this compound with glyoxal (B1671930) to produce glyoxal-bis(mesitylimine). wikipedia.orgthermofisher.com This diimine is a direct precursor to important N-heterocyclic carbene (NHC) ligands like IMes. wikipedia.org NHCs are a class of ligands that have revolutionized catalysis, particularly in the area of olefin metathesis, where they are integral to catalysts such as the Grubbs' catalyst. wikipedia.orgchemicalbook.com It is also used in the preparation of 1,3-diketiminate ligands through condensation with 1,3-diketones. chemicalbook.comchemdad.com
Role in Organic Synthesis and Catalysis
Beyond ligand synthesis, this compound is employed in various other organic reactions. For example, it has been used in rhodium-catalyzed multicomponent reactions for the synthesis of novel propargylamines, which are important intermediates in pharmaceutical synthesis. sigmaaldrich.com Its derivatives have also been studied for their structural properties in crystal engineering. sigmaaldrich.com
Structure
2D Structure
Properties
IUPAC Name |
2,4,6-trimethylaniline | |
|---|---|---|
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InChI |
InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3 | |
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InChI Key |
KWVPRPSXBZNOHS-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC(=C(C(=C1)C)N)C | |
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Molecular Formula |
C9H13N | |
| Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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Related CAS |
6334-11-8 (hydrochloride) | |
| Record name | 2,4,6-Trimethylaniline | |
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DSSTOX Substance ID |
DTXSID5043847 | |
| Record name | 2,4,6-Trimethylaniline | |
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Molecular Weight |
135.21 g/mol | |
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Physical Description |
Aniline, 2,4,6-trimethyl- appears as a liquid. (EPA, 1998), Liquid; [HSDB] Rose colored liquid; [MSDSonline] | |
| Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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| Record name | 2,4,6-Trimethylaniline | |
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Boiling Point |
450 to 451 °F at 760 mmHg (EPA, 1998), 232-234 °C | |
| Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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| Record name | 2,4,6-TRIMETHYLANILINE | |
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Solubility |
Insoluble in water | |
| Record name | 2,4,6-TRIMETHYLANILINE | |
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Density |
0.9633 (EPA, 1998) - Less dense than water; will float, 0.96 kg/l | |
| Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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| Record name | 2,4,6-TRIMETHYLANILINE | |
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Vapor Pressure |
0.06 [mmHg] | |
| Record name | 2,4,6-Trimethylaniline | |
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Color/Form |
Liquid | |
CAS No. |
88-05-1 | |
| Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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| Record name | 2,4,6-Trimethylaniline | |
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| Record name | 2,4,6-Trimethylaniline | |
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| Record name | Benzenamine, 2,4,6-trimethyl- | |
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| Record name | 2,4,6-Trimethylaniline | |
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| Record name | 2,4,6-TRIMETHYLANILINE | |
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Melting Point |
23 °F (EPA, 1998), -5 °C | |
| Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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| Record name | 2,4,6-TRIMETHYLANILINE | |
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Synthetic Methodologies for 2,4,6 Trimethylaniline and Its Derivatives
Industrial Synthesis Pathways
The industrial production of 2,4,6-trimethylaniline is a carefully optimized process designed for high yield and purity. The mainstream process involves the nitration of mesitylene (B46885) and subsequent reduction. guidechem.com
Selective Mononitration of Mesitylene
The first critical step in the synthesis is the selective mononitration of mesitylene to produce 2,4,6-trimethylnitrobenzene. wikipedia.orgwikipedia.org This reaction must be carefully controlled to prevent the oxidation of the methyl groups and to minimize the formation of dinitro by-products. guidechem.comwikipedia.org
The nitrating agent is typically a mixed acid solution of sulfuric acid (H₂SO₄) and nitric acid (HNO₃). chemicalbook.comchemicalbook.com The reaction is highly exothermic and requires strict temperature control, generally maintained below 10-25°C, to ensure high regioselectivity and prevent unwanted side reactions. chemicalbook.com The use of microreactors has been explored to enhance safety and control over these rapid, exothermic reactions, allowing for high yields of the desired mononitro product. researchgate.net
A patented process details nitrating mesitylene in the presence of sufficient sulfuric acid to maintain a concentration of 64% to 80%, which favors the formation of the mononitro derivative over polynitro products. google.com Another approach utilizes fuming nitric acid with a solid acid catalyst like ascanite-bentonite in an organic solvent, achieving a high yield (90%) and excellent selectivity for mononitration. google.com
Reduction of 2,4,6-Trimethylnitrobenzene
The second major industrial step is the reduction of the nitro group of 2,4,6-trimethylnitrobenzene to an amine group, yielding this compound. Two primary methods dominate this conversion: catalytic hydrogenation and iron-mediated reduction.
Catalytic Hydrogenation Processes
Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitroaromatics. guidechem.comsioc-journal.cn This process involves reacting 2,4,6-trimethylnitrobenzene with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.
Commonly used catalysts include Raney nickel, palladium, or platinum. google.comgoogle.com A patented method specifies the use of a Nickel (Ni) catalyst at temperatures between 90-170°C and hydrogen pressures of 1–3 MPa. google.com This catalytic approach is noted for achieving high purity (≥99%) and yields of 95–96%. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for optimizing the reaction rate and selectivity. academicpublishers.org Continuous-flow hydrogenation systems are also being developed to improve efficiency and safety. researchgate.net
| Parameter | Value Range | Reference |
| Catalyst | Nickel (Ni) | google.com, |
| Temperature | 90–170°C | google.com, |
| Pressure | 1–3 MPa | google.com, |
| Purity | ≥99% | |
| Yield | 95–96% | google.com, |
Iron-mediated Reduction Techniques
The Béchamp reduction, which uses iron metal in an acidic medium (like hydrochloric acid), is a classic and robust method for converting aromatic nitro compounds to anilines. chemicalbook.comwikipedia.org This technique is broadly applicable and was historically a major route for aniline (B41778) production. wikipedia.orgyoutube.com
In this process, 2,4,6-trimethylnitrobenzene is reacted with iron powder. chemicalbook.comcommonorganicchemistry.com A typical molar ratio for the reduction is 1 part 2,4,6-trimethylnitrobenzene to 3.74 parts iron powder and 0.9 parts hydrochloric acid, with the reaction carried out at 100-105°C for approximately 8 hours. chemicalbook.com While effective, this method can be less favorable than catalytic hydrogenation due to the generation of large amounts of iron oxide sludge. guidechem.comwikipedia.org However, innovations known as the Laux process have found ways to convert this iron oxide byproduct into valuable pigments, adding economic value to the process. wikipedia.org
| Reactant | Molar Ratio (relative to Nitro-compound) | Reference |
| 2,4,6-Trimethylnitrobenzene | 1 | chemicalbook.com |
| Iron Powder | 3.74 | chemicalbook.com |
| Hydrochloric Acid | 0.9 | chemicalbook.com |
| Water | 2.22 | chemicalbook.com |
Process Optimization and Environmental Considerations in Industrial Production
Optimizing the production of this compound involves balancing cost, yield, safety, and environmental impact. A key challenge in the nitration step is the generation of acidic wastewater, which requires costly treatment. guidechem.com Furthermore, the formation of dinitro-mesitylene necessitates purification by distillation, which is energy-intensive due to its high boiling point. guidechem.com
To address these issues, research focuses on several areas:
Catalyst Development : Creating more active and selective catalysts for both nitration and hydrogenation can improve yields and reduce byproducts. academicpublishers.org For instance, ruthenium-supported fullerene nanocatalysts have shown promise in optimizing aniline production. academicpublishers.org
Greener Reagents : Exploring alternative reducing agents that are less hazardous and produce less waste is an active area of research. google.com Recent studies have investigated visible-light-induced iron-catalyzed reduction using N-ethylmorpholine as a reductant under mild, photosensitizer-free conditions. nih.gov
Process Intensification : The use of continuous-flow microreactors offers enhanced safety, better temperature control, and reduced residence times, which can significantly minimize byproduct formation and improve throughput. researchgate.netacs.org
Heat Integration : In large-scale aniline production, optimizing heat integration can lead to significant cost savings and reduced energy consumption. sc.edu
Laboratory-Scale Synthetic Routes
In a laboratory setting, while the industrial nitration-reduction sequence is common, other methods are also employed, often for the synthesis of specific derivatives or for mechanistic studies. These routes may offer greater flexibility or access to compounds not easily prepared by bulk methods.
One laboratory method involves the reaction of mesitylene with tert-butyl (mesitylsulfonyl)oxycarbamate in the presence of trifluoroacetic acid and a rhodium catalyst to yield this compound. chemicalbook.com Another route involves the reaction of N-(β-chloropropyl)-2,4,6-trimethyl-aniline with an excess of this compound in the presence of potassium iodide to produce the hydrochloride salt of the target compound. prepchem.com These methods, while not typically used for large-scale production due to cost or complexity, are valuable tools for chemical research.
Direct Functionalization of this compound
Direct functionalization involves the introduction of new chemical groups onto the this compound molecule. The existing amino and methyl groups on the aromatic ring govern the reactivity and regioselectivity of these transformations.
A primary example of direct functionalization is electrophilic bromination, which introduces a bromine atom onto the aromatic ring. This reaction is a classic electrophilic aromatic substitution. vedantu.com
The mechanism for the bromination of this compound proceeds through a standard electrophilic aromatic substitution pathway. The reaction is typically carried out using bromine (Br₂) in the presence of a catalyst like hydrochloric acid (HCl). The proposed mechanism involves two key steps:
Generation of the Electrophile : The catalyst assists in generating a potent electrophile, the bromonium ion (Br⁺).
Electrophilic Attack : The electron-rich aromatic ring of this compound attacks the bromonium ion. This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized across the ring and involves the nitrogen atom of the amino group.
Deprotonation : A base, such as water or the counter-ion, removes a proton from the carbon atom bearing the new bromine atom, restoring the ring's aromaticity and yielding the final product, 3-bromo-2,4,6-trimethylaniline.
The regioselectivity of the bromination is precisely controlled by the steric and electronic effects of the substituents already present on the aniline ring.
Electronic Effects : The amino (-NH₂) group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance. This increases the nucleophilicity of the carbons at positions 2, 4, and 6. Conversely, the methyl (-CH₃) groups are weakly activating and also ortho, para-directing through an inductive effect. vedantu.com
Steric Effects : In this compound, the ortho (2,6) and para (4) positions relative to the amino group are already occupied by methyl groups. This steric hindrance prevents the electrophile from attacking these positions.
Table 1: Electrophilic Bromination of this compound
| Reactant | Reagent | Conditions | Product | Notes |
|---|---|---|---|---|
| This compound | Br₂ / HCl | Not specified | 3-Bromo-2,4,6-trimethylaniline | The amino group directs the electrophile to the meta position due to steric and electronic effects. |
Electrophilic Bromination
Multi-Step Synthesis from Precursors
Instead of modifying this compound itself, it can be built from simpler, more readily available starting materials. The most common industrial method starts with mesitylene (1,3,5-trimethylbenzene). guidechem.com
This industrial process involves two main steps:
Nitration : Mesitylene is treated with a nitrating mixture, typically a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). guidechem.comgoogle.com This electrophilic aromatic substitution introduces a nitro group (-NO₂) onto the ring to form 2,4,6-trimethylnitrobenzene. Reaction conditions, such as temperature, are controlled to ensure selective mononitration. chemicalbook.com
Reduction/Hydrogenation : The resulting 2,4,6-trimethylnitrobenzene is then reduced to this compound. This is commonly achieved through catalytic hydrogenation, where the nitro compound reacts with hydrogen gas (H₂) under pressure and at elevated temperatures in the presence of a metal catalyst, such as a Nickel (Ni) catalyst. guidechem.comgoogle.com
This pathway is favored for large-scale production due to its relatively simple process flow. guidechem.com
Table 2: Industrial Synthesis of this compound from Mesitylene
| Step | Precursor | Reagents/Catalyst | Temperature (°C) | Pressure (MPa) | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Nitration | Mesitylene | H₂SO₄, HNO₃ | 20 | Atmospheric | 2,4,6-Trimethylnitrobenzene | - | google.com |
Green Chemistry Approaches in this compound Synthesis
The traditional industrial synthesis of this compound via the nitration and reduction of mesitylene presents several environmental and economic challenges. The nitration step generates significant quantities of acidic waste, which requires costly treatment. Furthermore, the process can produce dinitro by-products, which must be removed by distillation at high temperatures, leading to high energy consumption. guidechem.com
In response to these drawbacks, research has explored more environmentally benign alternatives. One such approach involves the direct amination of mesitylene. For example, a method using rhodium catalysis has been developed where mesitylene reacts with a nitrene precursor, tert-butyl (mesitylsulfonyl)oxycarbamate, in the presence of trifluoroacetic acid to produce this compound. This reaction can proceed under milder conditions than the traditional nitration/reduction sequence. chemicalbook.com
Another green approach focuses on alternative alkylation methods. One reported synthesis route uses toluene (B28343) amine and methanol (B129727) as raw materials to produce this compound via an alkylation reaction. This process utilizes a γ-Al₂O₃-V, Cr, or Mg catalyst but requires high operating temperatures (above 300°C), which has so far hindered its industrial-scale implementation. guidechem.com These emerging strategies highlight a shift towards developing more sustainable and efficient synthetic routes for this key chemical intermediate.
Reaction Mechanisms and Chemical Transformations of 2,4,6 Trimethylaniline
Condensation Reactions
2,4,6-Trimethylaniline readily undergoes condensation reactions with carbonyl-containing compounds, leading to the formation of various imine-based structures. These reactions are fundamental in the synthesis of important ligands for coordination chemistry and catalysis. wikipedia.orgwikipedia.org
Formation of Diimines with Aldehydes (e.g., Glyoxal)
A notable reaction of this compound is its condensation with the dialdehyde (B1249045) glyoxal (B1671930) to produce a 1,2-diimine known as glyoxal-bis(mesitylimine). wikipedia.orgwikipedia.orgwikipedia.org This transformation involves the reaction of two equivalents of the aniline (B41778) with one equivalent of glyoxal, resulting in the formation of a carbon-nitrogen double bond at each of the aldehyde's former carbonyl positions and the elimination of two molecules of water. wikipedia.orgbrainly.com The resulting product, glyoxal-bis(mesitylimine), is a yellow solid. wikipedia.orgwikiwand.com
Table 1: Synthesis of Glyoxal-bis(mesitylimine)
| Reactants | Product | Reaction Type | Key Features |
| This compound | Glyoxal-bis(mesitylimine) | Condensation | Forms a 1,2-diimine; Elimination of water |
| Glyoxal | Acid-catalyzed |
The mechanism for imine formation commences with the nucleophilic attack of the nitrogen atom from the primary amine (this compound) on one of the electrophilic carbonyl carbons of glyoxal. brainly.commsu.edu The lone pair of electrons on the nitrogen atom initiates this attack. This addition results in the formation of a transient, unstable species known as a tetrahedral intermediate, or carbinolamine, where the previously planar carbonyl carbon now has a tetrahedral geometry. unizin.orgfiveable.me This intermediate is neutral, following a rapid proton transfer from the nitrogen to the oxygen atom. unizin.org This process is repeated on the second carbonyl group to ultimately form the diimine. brainly.com
The condensation reaction to form imines is typically facilitated by the presence of an acid catalyst. unizin.orglibretexts.org The catalyst serves a dual purpose in the reaction mechanism. Initially, protonation of the carbonyl oxygen by the acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to the nucleophilic attack by the amine. brainly.comnptel.ac.in
Following the formation of the neutral carbinolamine intermediate, the acid catalyst protonates the hydroxyl group. unizin.org This converts the -OH group into a much better leaving group, water (-OH₂⁺). unizin.org The subsequent elimination of a water molecule leads to the formation of a resonance-stabilized iminium ion. unizin.orglibretexts.org Finally, deprotonation of the nitrogen atom regenerates the acid catalyst and yields the final imine product. unizin.orglibretexts.org
The pH of the reaction medium must be carefully controlled for optimal imine formation. libretexts.org If the conditions are too acidic (low pH), the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the initial addition step. Conversely, if the pH is too high (insufficient acid), there is not enough catalyst to effectively protonate the carbinolamine's hydroxyl group, slowing down or preventing the crucial dehydration step. libretexts.org
Preparation of 1,3-Diketimine Ligands
This compound is also a key building block for the synthesis of 1,3-diketimine ligands, commonly known as NacNac ligands. wikiwand.comwikipedia.org These bidentate ligands are prepared through the condensation reaction of the aniline with a 1,3-diketone, such as acetylacetone (B45752) (2,4-pentanedione). wikipedia.orgwikipedia.org In this reaction, the carbonyl oxygen atoms of the diketone are replaced by the nitrogen-containing groups from two equivalents of the aniline, with the elimination of water. wikipedia.org The resulting HNacNac compounds can be deprotonated to form anionic bidentate ligands that are widely used in coordination chemistry. wikipedia.org Due to the steric bulk of the this compound, these condensation reactions may require prolonged reaction times to proceed to completion. wikipedia.org
Table 2: Synthesis of 1,3-Diketimine (NacNac) Ligands
| Reactant 1 | Reactant 2 | Product Class | Key Features |
| This compound | 1,3-Diketone (e.g., Acetylacetone) | 1,3-Diketimine (HNacNac) | Forms bidentate ligands; Sterically bulky aniline may slow reaction |
Electrophilic Aromatic Substitution Reactions
The aromatic ring of this compound is highly susceptible to electrophilic aromatic substitution (EAS) due to the presence of activating substituents. The interplay between the powerful amino group and the three methyl groups dictates the position of substitution for incoming electrophiles. rsc.orgwikipedia.org
Regioselectivity Influences of Methyl Substituents
In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring determine the position of subsequent substitutions. wikipedia.orgwikipedia.org Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as either ortho, para-directing or meta-directing. wikipedia.orgsavemyexams.com
The three methyl groups (-CH₃) on the this compound ring are electron-donating groups (EDG) through an inductive effect. savemyexams.comminia.edu.eg This effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. libretexts.org Groups that increase the reaction rate relative to benzene are known as activating groups. wikipedia.org
All activating groups are ortho, para-directors. minia.edu.eg This directing effect is explained by the stability of the cationic intermediate (the arenium ion or Wheland intermediate) formed during the reaction. wikipedia.orgacs.org When an electrophile attacks at the ortho or para positions relative to a methyl group, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the methyl group. This tertiary carbocation is more stable than the secondary carbocations formed during a meta attack, thus lowering the activation energy for the ortho and para pathways. acs.org
In this compound, the amino group (-NH₂) is a very strong activating, ortho, para-directing group. minia.edu.eglibretexts.org The methyl groups at positions 2, 4, and 6 are also activating and ortho, para-directing. savemyexams.comchemguide.co.uk The positions ortho to the amino group (2 and 6) and para to it (4) are already occupied by methyl groups. The only available positions for substitution are at carbons 3 and 5. These positions are meta to the powerful amino director but are ortho and para to the methyl groups. The combined electronic reinforcement of the amino and methyl groups makes the ring highly activated, and substitution occurs preferentially at the sterically accessible 3 and 5 positions.
Table 3: Substituent Effects on Electrophilic Aromatic Substitution
| Substituent Group | Electronic Effect | Reactivity Effect | Directing Effect |
| -NH₂ (Amino) | Strong Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |
| -CH₃ (Methyl) | Electron-Donating (Inductive) | Activating | Ortho, Para |
Activation by the Amino Group
The reactivity of this compound is significantly influenced by the presence of the amino (-NH2) group on the aromatic ring. This group can be readily modified to form various derivatives, expanding the compound's utility in organic synthesis. For instance, it can be synthesized by reacting this compound hydrochloride with trifluoroacetic acid. biosynth.com The amino group also allows the molecule to participate in electrophilic substitution reactions.
Catalytic Transformations Involving this compound
This compound is a valuable building block in the synthesis of bulky ligands for various catalytic applications. wikipedia.org It is a precursor in the preparation of Grubbs' catalyst, which is instrumental in olefin metathesis reactions.
Rhodium-Catalyzed Multicomponent Reactions
Rhodium catalysts have been found to be highly efficient in promoting one-pot, three-component reactions involving primary arylamines like this compound, aliphatic aldehydes, and triisopropylsilylacetylene to produce novel propargylamines. researchgate.netnih.gov The rhodium complex [{Rh(μ-Cl)(H)2(IPr)}2] has been identified as a particularly effective catalyst for this transformation. researchgate.netnih.gov
Studies into the reaction mechanism have led to the identification of key intermediate complexes such as [RhCl(CO)IPr(MesNH2)], where MesNH2 represents this compound. researchgate.netnih.gov This complex demonstrates catalytic activity comparable to the initial rhodium catalyst. nih.gov Further reaction of this intermediate with an excess of the amine and aldehyde leads to the formation of [RhCl(CO)IPr{MesN=CHCH2CH(CH3)2}], which is believed to be the active species in the catalytic cycle. nih.govcsic.es
The following table details the rhodium-catalyzed multicomponent reaction of this compound.
| Reactants | Catalyst | Product | Key Intermediates |
| This compound, Aliphatic Aldehydes, Triisopropylsilylacetylene | [{Rh(μ-Cl)(H)2(IPr)}2] | Secondary Propargylamines | [RhCl(CO)IPr(MesNH2)], [RhCl(CO)IPr{MesN=CHCH2CH(CH3)2}] |
Intermolecular Hydroamination of Alkynes
The intermolecular hydroamination of alkynes, the addition of an N-H bond across a carbon-carbon triple bond, is a crucial reaction for synthesizing nitrogen-containing compounds like imines. nih.govbenthamopen.com this compound has been successfully employed in these reactions with various catalysts.
Palladium(II)-anthraphos complexes have proven to be effective catalysts for the hydroamination of aromatic alkynes with aromatic amines, including the sterically hindered this compound, to produce imines in high yields. nih.gov Gold(I) complexes have also been utilized, demonstrating good to high activity for the intermolecular hydroamination of terminal alkynes with o/p-substituted aryl amines like this compound. unibas.it Furthermore, copper-exchanged heteropoly acids, such as CuSTA, have been shown to catalyze the hydroamination of terminal alkynes, although sterically hindered amines like this compound exhibit lower reactivity. benthamopen.com
The table below summarizes the catalysts and conditions for the intermolecular hydroamination of alkynes with this compound.
| Catalyst System | Alkyne Type | Amine | Product | Yield |
| Pd(II)-Anthraphos | Aromatic | This compound | Imine | 84% nih.gov |
| Cationic Gold(I) Complex | Terminal | This compound | Imine | 81-94% unibas.it |
| Cu-K-10 Clay | Phenylacetylene (B144264) | This compound | N-(1-phenylethylidene)-2,4,6-trimethylaniline | Not specified |
| Copper Heteropoly Salts (CuSTA) | Terminal | This compound | Imine | 75% benthamopen.com |
Zinc-Catalyzed Reactions
Zinc-based catalysts have also been explored for hydroamination reactions. The Zn-Zn bonded complex [(η5-Cp*)2Zn2] has been demonstrated as a catalyst for both inter- and intramolecular hydroamination reactions. researchgate.net In the intermolecular hydroamination of phenylacetylene with this compound, this zinc catalyst, in the presence of a cocatalyst, shows notable activity. researchgate.net
Additionally, new luminescent zinc complexes have been synthesized through the reaction of pyrazolone-based azomethine ligands with zinc acetate (B1210297). bohrium.com These complexes, which can be derived from this compound, exhibit tunable luminescence and high thermal stability, suggesting potential applications as electroluminescent materials. bohrium.com
Oxidation and Reduction Pathways
This compound can undergo both oxidation and reduction reactions, leading to a variety of products. Oxidation can yield the corresponding quinones or other oxidized derivatives, while reduction of its nitro precursor is the standard method for its synthesis.
Reaction with Molecular Oxygen and Excited State Species Formation
The reaction of this compound with molecular oxygen can lead to the formation of an excited state species that subsequently emits light. biosynth.com This phenomenon highlights a photochemical pathway for the compound. Furthermore, in the presence of tert-butyl hydroperoxide and a cobalt Schiff base complex catalyst, this compound undergoes oxidation at both the nitrogen atom and the C-4 position of the ring. acs.org The formation of N-hydroxylated metabolites is considered a key step in the activation of many carcinogenic aromatic amines. scbt.comca.gov In rat studies, this compound induced methemoglobinemia, which is an indicator of the formation of such N-hydroxylated metabolites. scbt.comca.gov
Reduction of Nitro-Substituted Derivatives
The reduction of nitro-substituted derivatives of this compound is a fundamental chemical transformation primarily utilized to synthesize the corresponding amino compounds. This process is crucial for producing diamino and triamino derivatives of mesitylene (B46885), which serve as important intermediates in various fields, including the synthesis of dyes and polymers. The most common precursor, 2,4,6-trimethylnitrobenzene (or nitromesitylene), is itself prepared by the selective nitration of mesitylene. google.com Subsequent reduction of the nitro group yields this compound.
The methodologies for reducing these nitroaromatic compounds are broadly categorized into catalytic hydrogenation and chemical reduction, each employing different reagents and conditions to achieve the desired transformation.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the production of clean products. This technique involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.
Common catalysts for the reduction of nitro-substituted mesitylenes include palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts. smolecule.comwikipedia.org The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) at elevated temperatures and pressures. smolecule.comgoogle.com For instance, the reduction of 2,4-dinitromesitylene (B1265881) to 2,4-diaminomesitylene (B120888) is effectively achieved using a Pd/C catalyst in methanol under hydrogen pressure at temperatures ranging from 80 to 120°C. smolecule.com Similarly, Raney nickel is a robust catalyst for this transformation and is also used for reducing other nitro compounds. wikipedia.orgcommonorganicchemistry.com Chinese patents describe the synthesis of 2,4,6-trimethyl-m-phenylenediamine from 2,4,6-trimethyl-m-dinitrobenzene using a nickel catalyst in ethanol or methanol at temperatures between 50 and 120°C and hydrogen pressures of 1 to 4 MPa, achieving high purity and yields. google.comgoogle.com
The choice of catalyst and reaction conditions can be critical. While catalytic hydrogenation is generally effective, it can sometimes be too harsh for molecules with other sensitive functional groups. sciencemadness.org
Chemical Reduction
Chemical reduction offers an alternative to catalytic hydrogenation and is often performed using metals in acidic media. A classic and industrially significant method is the Béchamp reduction, which uses iron filings in the presence of an acid, typically hydrochloric acid (HCl). commonorganicchemistry.comstackexchange.com This method is advantageous due to the low cost of iron. stackexchange.com The reaction of 2,4,6-trimethylnitrobenzene with iron powder and hydrochloric acid is a documented route to produce this compound.
Another common metal-acid system for nitro group reduction is tin (Sn) and concentrated hydrochloric acid. iucr.orgiucr.org The synthesis of diaminomesitylene from 2,4-dinitromesitylene has been demonstrated using granulated tin and HCl. iucr.orgiucr.org
The Zinin reduction provides a method for the selective reduction of one nitro group in a polynitrated aromatic compound. sciencemadness.orgscribd.com This reaction utilizes sulfide, hydrosulfide, or polysulfide reagents. For example, dinitromesitylene can be selectively reduced to 2,4,6-trimethyl-3-nitroaniline. sciencemadness.orgscribd.com This selectivity is a key advantage when partial reduction is the desired outcome.
The following table summarizes various research findings on the reduction of nitro-substituted derivatives of this compound.
| Nitro-Substituted Reactant | Reagents/Catalyst | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Dinitromesitylene | Pd/C, H₂ | Methanol, 80-120°C, 10-30 bar | 2,4-Diaminomesitylene | 88-92% | smolecule.com |
| 2,4-Dinitromesitylene | Raney Nickel, H₂ | - | 2,4-Diaminomesitylene | - | smolecule.com |
| 2,4-Dinitromesitylene | Granulated Tin, HCl | Cooling for 20-30 min, then addition of NaOH | Diaminomesitylene | - | iucr.orgiucr.org |
| 2,4,6-Trimethyl-m-dinitrobenzene | Ni catalyst, H₂ | Methanol, 80°C, 4 MPa, 1 hour | 2,4,6-Trimethyl-m-phenylenediamine | 94.7% | google.com |
| 2,4,6-Trimethyl-m-dinitrobenzene | Ni catalyst, H₂ | Ethanol, 95°C, 2 MPa, 1.2 hours | 2,4,6-Trimethyl-m-phenylenediamine | - | google.com |
| Dinitromesitylene | Ammonium (B1175870) or Sodium Sulfide | - | 2,4,6-Trimethyl-3-nitroaniline | - | sciencemadness.orgscribd.com |
| 2,4-Dinitromesitylene-6-sulfonic acid (sodium salt) | Sodium sulfohydrate | Aqueous-alkaline medium, 98-102°C | 2,4-Diaminomesitylene-6-sulfonic acid | 98% | google.com |
Applications in Advanced Chemical Synthesis and Materials Science
Ligand Synthesis and Coordination Chemistry
In the field of coordination chemistry, the bulky and electron-donating nature of the 2,4,6-trimethylphenyl (mesityl) group is leveraged to create ligands that can stabilize metal centers and influence their catalytic activity.
Precursors for N-Heterocyclic Carbenes (NHCs)
2,4,6-Trimethylaniline is a crucial precursor for the synthesis of some of the most widely used N-Heterocyclic Carbene (NHC) ligands. wikipedia.orgchemdad.comchemicalbook.com NHCs are a class of organic compounds that can act as powerful ligands for transition metals, forming highly stable and active catalysts. scripps.edu The steric bulk of the mesityl groups on the NHC is critical for stabilizing the metal center and promoting high catalytic turnover.
The synthesis of the popular NHC ligand, 1,3-bis-(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), begins with this compound. wikipedia.orgnih.gov The typical procedure involves the condensation reaction of two equivalents of this compound with one equivalent of glyoxal (B1671930). wikipedia.orgresearchgate.net This reaction, often catalyzed by a few drops of formic acid, produces a diimine intermediate, glyoxal-bis(mesitylimine). wikipedia.orgchemdad.comresearchgate.net This intermediate is then cyclized with paraformaldehyde and subsequently deprotonated to yield the free carbene, IMes. rsc.orgnih.gov
These NHC ligands are integral components of modern olefin metathesis catalysts, such as the second-generation Grubbs' catalyst, where the NHC ligand replaces a phosphine (B1218219) ligand, leading to enhanced stability and activity. wikipedia.orgnih.gov
Table 1: Synthesis of Glyoxal-bis(mesitylimine) from this compound
| Reactant | Molar Equivalent | Role | Reference |
| This compound | 2.0 | Amine Source | researchgate.net |
| Glyoxal (40% aq. solution) | 1.0 | Carbonyl Source | researchgate.net |
| Formic Acid | Catalytic amount | Acid Catalyst | researchgate.net |
| Methanol (B129727) | Solvent | - | researchgate.net |
Formation of Bulky Ligands for Transition Metal Catalysis
The mesityl group derived from this compound is a cornerstone in the design of bulky ligands for transition metal catalysis. chemdad.com The steric hindrance imparted by the two ortho-methyl groups on the aniline (B41778) ring plays a crucial role in modulating the coordination environment of a metal catalyst. This steric shielding can prevent catalyst deactivation pathways, such as the formation of inactive dimers, and can enhance the selectivity of a catalytic reaction. nih.gov
For instance, this compound is used to synthesize sterically demanding di-2-pyridyl imine ligands. These ligands have been employed in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. tubitak.gov.tr The compound also participates in N-arylation reactions with ortho-substituted aryl chlorides, a challenging transformation that benefits from the use of sterically hindered substrates. nih.gov Furthermore, derivatives of this compound are used to create fungicides and herbicides, highlighting the versatility of methyl-substituted anilines in generating structurally complex and useful molecules.
Synthesis of Schiff Base Ligands and Metal Complexes
This compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff base ligands. researchgate.netnih.gov These ligands, containing an imine (-C=N-) functional group, are versatile in coordination chemistry, capable of coordinating to a wide range of metal ions. researchgate.netnih.gov
Research has shown the synthesis of Schiff base ligands from this compound and aldehydes such as 4-methoxybenzaldehyde (B44291), 2,4-dimethoxybenzaldehyde, and substituted salicylaldehydes. researchgate.netresearchgate.net These ligands can then be used to synthesize metal complexes, for example, with palladium(II) and zinc(II). researchgate.netnih.govbohrium.com
A notable application is in the formation of palladacycles. Schiff bases derived from this compound can react with palladium acetate (B1210297) to form dinuclear cyclometallated complexes. researchgate.netsciforum.netresearchgate.net In these complexes, the Schiff base acts as a bidentate ligand, and the resulting palladacycles have potential applications as catalysts in organic synthesis, including in Suzuki-Miyaura reactions. researchgate.net
Table 2: Example of Schiff Base Synthesis
| Amine | Aldehyde | Solvent | Product | Reference |
| This compound | 4-Methoxybenzaldehyde | Ethanol (B145695) | (E)-N-(4-methoxybenzylidene)-2,4,6-trimethylaniline | researchgate.net |
| This compound | O-Vanillin | Ethanol | 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol | nih.gov |
Precursor in Dye and Pigment Synthesis
This compound serves as a key intermediate in the manufacturing of several commercially important anthraquinone (B42736) dyes. guidechem.comguidechem.com Its structure is incorporated into the final dye molecule, influencing its color and properties.
Synthesis of Acid Blue 129 Dye
Acid Blue 129 is a sulfonated anthraquinone dye used in the textile industry and for histochemistry studies. ca.gov The industrial synthesis of this dye involves a copper-catalyzed Ullmann-type coupling reaction between 1-amino-4-bromoanthraquinone-2-sulfonic acid and this compound.
In this process, the amine group of this compound displaces the bromine atom on the anthraquinone core. The reaction is typically carried out in a solvent like DMF at elevated temperatures (e.g., 100 °C) with a copper(I) iodide catalyst. After the reaction is complete, the crude dye is precipitated, filtered, and purified.
Table 3: Synthesis of Acid Blue 129
| Reactant/Reagent | Molar Ratio/Role | Function | Reference |
| 1-Amino-4-bromoanthraquinone-2-sulfonic acid | 1.0 eq | Anthraquinone Backbone | |
| This compound | 1.2 eq | Aryl Amine Source | |
| Copper(I) iodide (CuI) | 1.5 mol% | Catalyst | |
| Dimethylformamide (DMF) | Solvent | Reaction Medium |
Synthesis of Solvent Blue 104 Dye
Solvent Blue 104 is another significant anthraquinone dye used for coloring various plastics. guidechem.comsdlookchem.com Its synthesis utilizes this compound and 1,4-dihydroxyanthraquinone (quinizarin) as the primary raw materials. sdlookchem.com
The synthesis involves the condensation of two molecules of this compound with one molecule of 1,4-dihydroxyanthraquinone. chemicalbook.com The process is often carried out in the presence of boric acid and a catalyst mixture (e.g., acetic acid, hydroxyacetic acid, salicylic (B10762653) acid) at high temperatures (125-130 °C). guidechem.comgoogle.com In some procedures, the 1,4-dihydroxyanthraquinone is first reduced to its leuco form before condensation, followed by an oxidation step to yield the final blue dye. sdlookchem.com
Table 4: Synthesis of Solvent Blue 104
| Reactant/Reagent | Role | Function | Reference |
| 1,4-Dihydroxyanthraquinone | Anthraquinone Backbone | Primary Raw Material | guidechem.comsdlookchem.com |
| This compound | Aryl Amine Source | Primary Raw Material | guidechem.comsdlookchem.com |
| Boric Acid | Catalyst/Dehydrating Agent | Facilitates Reaction | guidechem.comchemicalbook.com |
| Acetic Acid/Hydroxyacetic Acid | Catalyst | Catalyst | guidechem.comgoogle.com |
Role in Pharmaceutical Intermediate Synthesis
This compound and its derivatives are significant in the synthesis of various pharmaceutical intermediates. The compound's structure allows it to be a precursor in creating more complex molecules for drug development. For instance, it is utilized in multicomponent reactions catalyzed by rhodium to efficiently produce novel propargylamines, which are important structural motifs in many biologically active compounds. sigmaaldrich.com
The synthesis of N-(β-chloropropyl)-2,4,6-trimethylaniline highlights another pathway where this compound is a key reactant. This intermediate can then be further reacted with another molecule of this compound to produce 1,2-bis(2',4',6'-trimethylphenyl-amino)-propane dihydrochloride, showcasing its role in building up more complex molecular frameworks. prepchem.com Furthermore, this compound is a known intermediate in the production of certain dyes and can be involved in the synthesis of various biologically relevant compounds. google.com
Materials Science Applications
The unique properties of this compound make it a valuable component in the field of materials science, particularly in the development of organic electronics.
Synthesis of Polytriarylamines (PTAAs)
This compound is a fundamental building block for the synthesis of polytriarylamines (PTAAs). ossila.com A key intermediate, N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline, is synthesized from this compound and is used to create PTAAs through processes like Yamamoto polycondensation. ossila.com These polymers are electron-rich, a property that is essential for their function in electronic devices. ossila.com The methyl groups on the aniline ring contribute to the solubility of the resulting polymers in organic solvents, which is advantageous for solution-based processing techniques. ossila.com
Application in Perovskite Solar Cells and OLED Devices
The electron-rich nature of PTAAs, derived from this compound, makes them highly suitable for use as hole transport layers (HTLs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). ossila.comossila.com In these devices, the HTL plays a critical role in efficiently extracting and transporting positive charge carriers (holes) while blocking electrons. ossila.com The ability to deposit these PTAAs via solution processing at lower temperatures is a significant advantage, as it minimizes potential thermal damage to other sensitive layers within the device architecture. ossila.com Derivatives of this compound, such as 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, serve as convenient intermediates for synthesizing these hole-transporting materials. ossila.com
Hole Transport Layer Materials Development
The development of efficient and stable hole transport materials (HTMs) is a key area of research for improving the performance of PSCs and OLEDs. rsc.orgnih.gov this compound and its derivatives are instrumental in this development. The triarylamine structures created using this compound form the backbone of many high-performance HTMs. ossila.com The steric hindrance provided by the trimethylphenyl group can influence the molecular packing and electronic properties of the final material. ossila.com Researchers can fine-tune the properties of HTMs, such as their energy levels and hole mobility, by modifying the structure of the this compound-based building blocks. rsc.orgnih.gov This tailored approach allows for the creation of HTMs that are well-matched to the other components of the solar cell or OLED, leading to enhanced device efficiency and stability. rsc.orgnih.gov
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the 2,4,6-Trimethylaniline molecule. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can deduce the connectivity and chemical environment of protons, carbons, and nitrogen atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for this compound provides distinct signals corresponding to its aromatic, amine, and methyl protons. In a typical solvent like deuterated chloroform (B151607) (CDCl₃), the spectrum is characterized by a few key resonances. chemicalbook.comrsc.org
The two equivalent aromatic protons (at C3 and C5) appear as a singlet, a result of the symmetrical substitution pattern on the benzene (B151609) ring. The protons of the three methyl groups also produce distinct signals. The two methyl groups at the ortho positions (C2 and C6) are chemically equivalent and thus resonate at the same frequency, while the para-methyl group (C4) gives a separate signal. The amine (NH₂) protons present a broad singlet, the chemical shift of which can be variable and dependent on factors like concentration and solvent.
Detailed research findings from a study involving the synthesis of 1-fluoro-2,4,6-trimethylbenzene from this compound reported the following ¹H NMR spectral data for the starting material in CDCl₃:
δ 2.31 ppm : A doublet for the six protons of the two methyl groups at the C2 and C6 positions, with a coupling constant (J) of 2.0 Hz. google.com
δ 2.32 ppm : A singlet for the three protons of the methyl group at the C4 position. google.com
δ 6.88 ppm : A doublet for the two aromatic protons at the C3 and C5 positions, with a coupling constant (J) of 7.0 Hz. google.com
| Protons | Chemical Shift (δ) in CDCl₃ | Multiplicity | Coupling Constant (J) |
| C2-CH₃, C6-CH₃ | 2.31 ppm | Doublet | 2.0 Hz |
| C4-CH₃ | 2.32 ppm | Singlet | N/A |
| C3-H, C5-H | 6.88 ppm | Doublet | 7.0 Hz |
| NH₂ | Variable | Broad Singlet | N/A |
Table 1: Representative ¹H NMR spectral data for this compound. google.com
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the symmetry of this compound, the number of signals is less than the total number of carbon atoms. The two ortho-carbons (C2, C6) are equivalent, as are the two meta-carbons (C3, C5).
Spectral data available from chemical databases and research literature indicate the following characteristic chemical shifts in CDCl₃: chemicalbook.commdpi.com
| Carbon Atom | Chemical Shift (δ) in CDCl₃ |
| C1 | ~141 ppm |
| C2, C6 | ~128 ppm |
| C3, C5 | ~129 ppm |
| C4 | ~122 ppm |
| C2-CH₃, C6-CH₃ | ~18 ppm |
| C4-CH₃ | ~20 ppm |
Table 2: Typical ¹³C NMR chemical shifts for this compound. chemicalbook.com
Studies on the electronic and steric interactions in aromatic amines have utilized ¹³C NMR chemical shifts, particularly of the para-carbon (C4), to evaluate the electron-donating properties of the amino group. mdpi.com The positions of the carbon signals are influenced by the electronic environment, with the C1 carbon attached to the electron-donating amino group being significantly shielded, and the C4 carbon also showing characteristic shifts. mdpi.com
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atom. spectrabase.comnih.govresearchgate.net For this compound, the ¹⁵N chemical shift provides a measure of the electron density at the nitrogen atom, which is influenced by the steric hindrance from the two ortho-methyl groups. This steric hindrance can force the amino group out of the plane of the aromatic ring, thereby inhibiting resonance and affecting the nitrogen's electronic properties. mdpi.com
Research has shown that the interpretation of ¹⁵N NMR data is not always straightforward. For instance, studies have concluded that ¹⁵N chemical shift values cannot be used as a direct measure of the electronic effects of the nitrogen atom in anilines due to complex contributing factors. mdpi.com Furthermore, the solvent can have a dramatic impact on the nitrogen coordination shift, with variations of up to 40 ppm being observed for the same complex in different solvents, highlighting that any interpretation must consider the solvent and counter-ion. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
GC-MS is a widely used method for the separation and identification of volatile and semi-volatile compounds like this compound. In this technique, the compound is first separated from other components in a sample by gas chromatography based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 135, corresponding to its molecular weight. nist.gov The fragmentation pattern provides structural information. A common fragment is observed at m/z 120, resulting from the loss of a methyl group ([M-15]⁺). google.com Another significant peak can be found at m/z 104. owlstonemedical.com
This compound is also frequently used as an internal standard in GC-MS analysis for the quantification of other analytes. nih.govastm.org For example, it has been employed as an internal standard in a method for analyzing oxidation hair-dye components in hair fibers, where its HFB derivative showed a characteristic ion at m/z 331. astm.org The NIST Mass Spectrometry Data Center reports a standard non-polar Kovats retention index of 1261 for this compound. nih.gov
| Ion Type | m/z | Identity |
| Molecular Ion | 135 | [C₉H₁₃N]⁺ |
| Fragment | 120 | [M-CH₃]⁺ |
| Fragment | 104 | [C₇H₆N]⁺ |
Table 3: Characteristic mass-to-charge ratios (m/z) for this compound in GC-MS analysis. google.comnist.govowlstonemedical.com
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers enhanced separation power and sensitivity compared to conventional GC-MS. This technique is particularly valuable for analyzing trace compounds in highly complex matrices, such as biological or environmental samples. bohrium.com
A study on the analysis of aromatic amines in human urine utilized GCxGC-MS to improve the separation and identification of these compounds. bohrium.comresearchgate.net The high peak capacity of GCxGC provides two sets of retention times, which facilitates more confident identification of target analytes like this compound, even in the complex urine matrix. bohrium.com In this research, this compound was successfully quantified, and its concentration was found to be significantly different between smokers and non-smokers, demonstrating the utility of GCxGC-MS for such demanding applications. bohrium.com The enhanced resolution helps to separate the target analyte from co-eluting matrix components that could interfere with quantification in single-dimension GC-MS. wiley.com
Fragmentation Pathway Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecule undergoes characteristic fragmentation that provides a unique fingerprint.
The mass spectrum of this compound is defined by a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. The primary fragmentation pathway involves the loss of a methyl group (•CH₃), a common fragmentation for methylated aromatic compounds, leading to a significant fragment ion. Another observed fragmentation is the loss of a single hydrogen atom, resulting in the [M-H]⁺ ion.
In a typical mass spectrum obtained at an ionization energy of 70 eV, the most abundant ions are observed at specific mass-to-charge ratios (m/z). nih.gov The base peak, representing the most stable fragment, is often the molecular ion itself, highlighting its relative stability.
Table 1: Prominent Peaks in the Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Identity |
| 135 | Very High | Molecular Ion [C₉H₁₃N]⁺ |
| 134 | High | [M-H]⁺ |
| 120 | Very High | [M-CH₃]⁺ |
| 39 | Moderate | C₃H₃⁺ |
| 27 | Moderate | C₂H₃⁺ |
This table is generated based on data from public spectral databases. nih.gov
Studies using techniques like desorption electrospray ionization mass spectrometry (DESI-MS) have also been employed for the detection of trimethylaniline isomers, confirming that these fragmentation pathways are consistent across different ionization methods. ecut.edu.cn
Vibrational Spectroscopy
Infrared (IR) Spectroscopy Analysis
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amine group and the substituted benzene ring. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic ring are observed around 2900-3100 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region, while C-N stretching is typically found in the 1250-1350 cm⁻¹ range. chemicalbook.com
Fourier Transform Infrared (FTIR) Spectroscopy Studies
FTIR spectroscopy provides higher resolution and sensitivity for analyzing the vibrational modes of this compound. The spectra confirm the presence of key functional groups with greater precision. spectrabase.comnih.gov In studies involving derivatives of this compound, FTIR is routinely used to confirm the transformation of the aniline (B41778) functional group. iucr.org
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3430, 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3010 | Aromatic C-H Stretch | Benzene Ring |
| 2970, 2920, 2860 | Aliphatic C-H Stretch | Methyl (-CH₃) |
| 1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1500, 1470 | Aromatic C=C Stretch | Benzene Ring |
| 1290 | C-N Stretch | Aromatic Amine |
| 850 | C-H Out-of-plane Bending | Substituted Benzene |
This table represents typical values compiled from spectral databases and literature. nih.gov
Raman Spectroscopy Investigations
Raman spectroscopy offers complementary information to IR spectroscopy. The Raman spectrum of this compound is particularly useful for observing the vibrations of non-polar bonds. spectrabase.com Strong signals are typically seen for the aromatic ring breathing modes and the symmetric C-H stretching of the methyl groups. The C-C stretching vibrations of the ring are also prominent. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands in the ultraviolet region, which arise from π→π* transitions within the benzene ring. The presence of the amine and methyl substituents influences the position and intensity of these absorption maxima (λmax). While some sources suggest a lack of significant absorption above 290 nm guidechem.com, experimental data from extractions clearly show UV absorption peaks being measured to quantify the compound. rsc.org The spectrum typically shows absorption maxima characteristic of substituted benzenes. nih.gov
X-ray Crystallography and Structural Elucidation
X-ray crystallography provides definitive information on the three-dimensional structure of this compound in its crystalline state, typically as a salt. Studies on various anilinium salts, such as 2,4,6-trimethylanilinium bromide and chloride, have detailed precise bond lengths, bond angles, and crystal packing arrangements. nih.govresearchgate.net
These studies reveal that the crystal structures are stabilized by extensive intermolecular interactions, including N-H···X (where X is a halide or other anion) hydrogen bonds and, in some cases, π–π stacking between the aromatic rings of adjacent cations. researchgate.netiucr.org
For instance, 2,4,6-trimethylanilinium bromide crystallizes in the orthorhombic space group Pbca. nih.gov In contrast, the chloride salt crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The specific parameters vary depending on the counter-ion present in the crystal lattice.
Table 3: Comparative Crystallographic Data for 2,4,6-Trimethylanilinium Salts
| Parameter | 2,4,6-Trimethylanilinium Chloride researchgate.net | 2,4,6-Trimethylanilinium Bromide nih.gov | 2,4,6-Trimethylanilinium 2-carboxyethanoate nih.gov |
| Formula | C₉H₁₄N⁺·Cl⁻ | C₉H₁₄N⁺·Br⁻ | C₉H₁₄N⁺·C₃H₃O₄⁻ |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/c | Pbca | Pbca |
| a (Å) | 4.811 | 10.399 | 13.732 |
| b (Å) | 15.373 | 18.720 | 7.8522 |
| c (Å) | 12.509 | 10.282 | 23.124 |
| β (°) ** | 90.99 | 90 | 90 |
| Volume (ų) ** | 925.0 | 2001.6 | 2493.3 |
| Z | 4 | 8 | 8 |
The structural data obtained from these crystallographic studies are invaluable for understanding the steric and electronic effects of the trimethyl substitution on the aniline ring and for rationalizing the compound's chemical reactivity and intermolecular interactions.
Crystal Engineering of this compound Derivatives
Crystal engineering of this compound derivatives focuses on the rational design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. Studies have successfully synthesized and characterized various crystalline forms, revealing key insights into their structural organization.
For instance, two this compound-based trifluoromethanesulfonate (B1224126) salts have been synthesized and analyzed using single-crystal X-ray diffraction. nih.gov One derivative, N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, was formed through the methylation of this compound. nih.gov In its crystal structure, hydrogen bonding and π–π interactions are the primary intermolecular forces at play. nih.gov The hydrogen atoms of the ammonium (B1175870) nitrogen form hydrogen bonds with oxygen atoms of adjacent triflate anions. nih.gov
Another derivative, 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea, was synthesized from this compound and adamantane-1-carbonyl isothiocyanate. rsc.org Its crystal packing is stabilized by intermolecular N–H···O and non-conventional C–H···S hydrogen bonds, which link the molecules into centrosymmetric dimers. rsc.org Hirshfeld surface analysis is a powerful tool used to investigate these intermolecular contacts in detail. rsc.org
Furthermore, the combination of this compound with 2-pyridinecarboxaldehyde (B72084) yields a bidentate Schiff base ligand, 2,4,6-trimethyl-N-[(pyridin-2-yl)methylidene]aniline (PM-TMA). iucr.org This ligand has been used to create mononuclear metal complexes with manganese (Mn) and nickel (Ni). iucr.org The crystal structures of these complexes reveal a distorted octahedral coordination environment around the metal centers. iucr.org The packing of these structures is influenced by C–H⋯S and C–H⋯π interactions, as well as π–π stacking interactions between the aromatic rings. iucr.org
Table 1: Crystallographic Data for this compound Derivatives
| Compound/Derivative | Crystal System | Space Group | Key Intermolecular Interactions | Ref |
|---|---|---|---|---|
| [Mn(NCS)₂(PM-TMA)₂] | Triclinic | P-1 | C–H⋯S, C–H⋯π, π–π stacking | iucr.org |
| [Ni(NCS)₂(PM-TMA)₂] | Monoclinic | C2/c | C–H⋯S, C–H⋯π, π–π stacking | iucr.org |
| N,2,4,6-tetramethylanilinium trifluoromethanesulfonate | - | - | Hydrogen bonding, π–π interactions | nih.gov |
| 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea | - | - | N–H···O, C–H···S hydrogen bonds | rsc.org |
| [Cp*Fe(CO)₂(NH₂C₆H₂(CH₃)₃)]⁺[BF₄]⁻ | Monoclinic | P2₁/c | - | must.ac.ke |
| [CpFe(CO)₂(NH₂C₆H₂(CH₃)₃)]⁺[BF₄]⁻ | Triclinic | P-1 | - | must.ac.ke |
Structural Analysis of Metallated Imine Complexes
The synthesis of Schiff bases through the condensation reaction of this compound with various aldehydes provides versatile ligands for creating metallated complexes. researchgate.netsciforum.net The structural analysis of these complexes, particularly palladacycles, has been a subject of significant research.
In one study, Schiff base ligands were synthesized using this compound and either 4-methoxybenzaldehyde (B44291) or 2,4-dimethoxybenzaldehyde. researchgate.net Treatment of these ligands with palladium acetate (B1210297) resulted in the formation of dinuclear cyclometallated complexes. researchgate.netresearchgate.net These complexes feature bridging acetate ligands between the two palladium centers, with the Schiff base acting as a bidentate [C,N] ligand. researchgate.netresearchgate.net
X-ray crystal structure analysis confirmed the spectroscopic data and revealed an anti arrangement of the ligands in a typical 'open-book' configuration. researchgate.net The geometry around the palladium atoms is nearly square planar, with angles close to 90°. A notable feature is the somewhat reduced C-Pd-N angle, which is approximately 81.72° to 81.89° due to the chelation of the imine ligand. researchgate.netresearchgate.net The formation of these cyclometallated compounds was further confirmed by ¹H NMR spectroscopy, which showed the absence of the H6 proton resonance of the aniline ring upon metallation. researchgate.net
Similarly, iron carbonyl complexes of this compound, such as [Cp*Fe(CO)₂(NH₂C₆H₂(CH₃)₃)]⁺ and [CpFe(CO)₂(NH₂C₆H₂(CH₃)₃)]⁺, have been synthesized and structurally characterized. must.ac.ke X-ray crystallography showed that these complexes crystallize in monoclinic and triclinic space groups, respectively, and exhibit considerable thermal stability. must.ac.ke
Table 2: Structural Details of Metallated this compound Imine Complexes
| Complex Type | Metal Center | Key Structural Features | C-Pd-N Angle (°) | Ref |
|---|---|---|---|---|
| Dinuclear Palladacycle | Palladium (Pd) | Bridging acetate ligands, anti arrangement, 'open-book' configuration | 81.72 - 81.89 | researchgate.netresearchgate.net |
| Iron Carbonyl Complex | Iron (Fe) | Monoclinic or triclinic crystal systems, high thermal stability | N/A | must.ac.ke |
Chromatographic Separation Techniques
Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, often in complex matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC is a common and effective method for the analysis of this compound. sielc.com A straightforward method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The separation can be achieved with a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with formic acid. sielc.com
For the broader analysis of primary aromatic amines (PAAs), which includes isomers of trimethylaniline, various HPLC columns are employed, such as C18 and phenyl-hexyl columns. ub.edunih.gov The mobile phases generally consist of acetonitrile or methanol (B129727) mixed with an aqueous solution containing an acidic modifier (e.g., 0.1% formic acid or acetic acid) to ensure the protonation of the amines for good peak shape and retention. ub.edunih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous analysis of 39 different aromatic amines, including this compound, in human urine. nih.gov This method uses an Ultra biphenyl (B1667301) column with a mobile phase of water and methanol containing 0.1% formic acid. nih.gov
Table 3: HPLC Method Parameters for this compound Analysis
| Column Type | Mobile Phase | Detection | Application | Ref |
|---|---|---|---|---|
| Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV, MS (with formic acid) | Analysis and isolation of this compound | sielc.com |
| Ultra biphenyl | Water:Methanol with 0.1% Formic Acid | Tandem Mass Spectrometry (MS/MS) | Analysis of 41 aromatic amines in urine | nih.gov |
| Phenyl-Hexyl | Methanol to Water with 0.1% Formic Acid | MS/MS | Separation of primary aromatic amines | ub.edu |
UPLC Applications for Fast Separations
Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically ≤ 2 µm) and operating at higher pressures, UPLC achieves dramatically faster separations, higher resolution, and increased sensitivity. ijsrtjournal.comimchem.fr This technology is particularly valuable for high-throughput screening and the analysis of trace-level impurities. ijsrtjournal.com
The scalability of HPLC methods to UPLC is a key advantage. For instance, methods developed on HPLC columns can be transferred to columns with smaller 3 µm particles for fast UPLC applications. sielc.com A UHPLC-MS/MS method has been specifically developed for the rapid analysis of primary aromatic amines migrating from food contact materials. ub.edunih.gov This method employed a pentafluorophenylpropyl (PFPP) column and an acetonitrile/water mobile phase with 0.1% acetic acid, achieving the separation of all targeted amines in under 6.5 minutes. ub.edu The choice of mobile phase and pH is critical; using acetonitrile-based mobile phases at a pH below the pKa of the amines generally yields the best separation for critical pairs. ub.edunih.gov The enhanced speed and resolving power of UPLC enable the rapid and reliable quantification of compounds in complex mixtures. ijsrtjournal.com
Table 4: UPLC Method for Fast Separation of Aromatic Amines
| Column Type | Particle Size | Mobile Phase | Analysis Time | Application | Ref |
|---|---|---|---|---|---|
| Ascentis Express F5 (PFPP) | 2.7 µm | Water to Acetonitrile with 0.1% Acetic Acid | < 6.5 minutes | Migration studies of primary aromatic amines | ub.edunih.gov |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust method for simulating the electronic structure of molecules, offering a balance between computational cost and accuracy. unibo.it It is widely used to investigate various aspects of 2,4,6-trimethylaniline.
Elucidation of Electronic Structure
DFT calculations are instrumental in understanding the electronic landscape of this compound. Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are employed to optimize the molecular structure and calculate electronic properties. rsc.orgnih.gov These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity and interactions.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key concepts in understanding chemical reactivity. nih.gov The energies of these orbitals and the HOMO-LUMO gap are crucial descriptors. For instance, in related azomethine compounds derived from this compound, DFT calculations have been used to determine these energy levels, which are critical for predicting their electronic and photoluminescent properties. bohrium.com
Prediction of Spectroscopic Properties
DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the spectroscopic properties of molecules. unibo.it For derivatives of this compound, TD-DFT calculations have been successfully used to simulate UV-Vis absorption and fluorescence emission spectra. unibo.it These theoretical spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. For example, the calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to functional groups within the molecule.
Investigation of Reaction Pathways and Transition States
DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states and the calculation of activation energy barriers, providing a deeper understanding of reaction mechanisms. For instance, in the synthesis of propargylamines using a rhodium catalyst, DFT analysis can elucidate the role of intermediates and transition states, including those involving this compound as a reactant. researchgate.net Similarly, in the context of metathesis catalysts, DFT has been used to generate free-energy profiles and locate transition states for reaction pathways. core.ac.uk These computational studies can reveal the influence of bulky ligands derived from this compound on the catalytic cycle. acs.orgwikipedia.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For compounds related to this compound, MD simulations have been employed to understand phenomena such as the rotational barriers of methyl groups and intermolecular packing motifs in the solid state. By modeling the forces between atoms, MD can predict how the molecule will move and interact with its environment, providing insights that complement static quantum chemical calculations. For example, MD simulations have been used to study the glass transition temperature and diffusivity of polymers incorporating this compound derivatives. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.sy This approach is used to predict the activity of new compounds and to understand the molecular properties that are important for a specific biological effect.
In studies involving derivatives of this compound, QSAR models have been developed to predict their anticonvulsant and antitumor activities. ajpp.insemanticscholar.orgresearchgate.net These models typically use a set of calculated molecular descriptors that quantify various physicochemical properties of the molecules. The goal is to create a mathematical equation that relates these descriptors to the observed biological activity. spu.edu.sy For example, a QSAR study on 2,3-disubstituted-4(3H)quinazolinone derivatives, which include compounds synthesized from this compound, identified steric and electrostatic field descriptors as being significantly correlated with their anticonvulsant activity. researchgate.net Such models can guide the design of new, more potent compounds. ajpp.inoup.com
Table 1: Example of Data Used in QSAR Studies for Anticonvulsant Activity
| Compound | R1 Substituent | R2 Substituent | Observed Activity (log 1/C) |
| RKJ46 | This compound | 4-bromophenyl | 6.54 |
| RKJ47 | This compound | 4-chlorophenyl | 6.35 |
| RKJ48 | This compound | 4-methylphenyl | 6.20 |
| RKJ45 | This compound | Phenyl | 5.71 |
| Data sourced from a study on 2,3-disubstituted-4(3H)quinazolinone derivatives. researchgate.net |
Molecular Docking Simulations in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of this compound, to the active site of a protein.
Molecular docking studies have been performed on compounds derived from this compound to investigate their potential as anticancer agents. semanticscholar.orgrsc.org For example, docking simulations of quinazoline (B50416) derivatives into the binding sites of kinases like EGFR and VEGFR-2 can help to explain their inhibitory activity by revealing key interactions with amino acid residues. semanticscholar.org These simulations can identify crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, providing a rational basis for the observed biological activity and guiding further structural modifications to enhance potency. semanticscholar.org
Environmental Fate and Transformation Studies
Atmospheric Degradation Pathways
In the atmosphere, 2,4,6-trimethylaniline is expected to exist almost entirely as a vapor due to its estimated vapor pressure. guidechem.com Its fate in this phase is primarily governed by its interaction with photochemically produced reactive species.
Reaction with Photochemically-Produced Hydroxyl Radicals
The principal mechanism for the atmospheric degradation of vapor-phase this compound is its reaction with hydroxyl radicals (•OH). guidechem.com These highly reactive radicals are formed in the atmosphere through photochemical processes and play a key role in breaking down many organic pollutants. The rate constant for the reaction between this compound and hydroxyl radicals has been estimated, providing a basis for determining its atmospheric lifespan. guidechem.comnih.gov
Atmospheric Half-Life Determination
Based on a rate constant of 5.7 x 10⁻¹¹ cm³/molecule-sec at 25°C, the atmospheric half-life of this compound is estimated to be approximately 6.7 hours. guidechem.comnih.gov This calculation assumes a typical atmospheric concentration of hydroxyl radicals of 5 x 10⁵ radicals per cubic centimeter. guidechem.com This relatively short half-life suggests that this compound is not likely to persist for long periods in the atmosphere.
Atmospheric Degradation Data for this compound
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Rate Constant for Reaction with •OH | 5.7 x 10⁻¹¹ cm³/molecule-sec | 25 °C | guidechem.comnih.gov |
| Estimated Atmospheric Half-Life | 6.7 hours | Assuming [•OH] = 5 x 10⁵ radicals/cm³ | guidechem.com |
Biodegradation Studies
The breakdown of this compound by living organisms, particularly microorganisms, is a critical aspect of its environmental fate.
Microbial Degradation Assessment
Studies on the microbial degradation of this compound have shown varied results. In a laboratory setting, the bacterium Escherichia coli B did not demonstrate the ability to degrade this compound over a seven-day period under dark, aerobic conditions at 37°C. nih.gov This suggests that not all microorganisms are capable of readily breaking down this compound. It is important to note that some microorganisms can utilize other nitroaromatic compounds, like 2,4,6-trinitrotoluene (B92697) (TNT), as a nitrogen source under certain conditions. nih.govnih.gov
Behavior in Mixed Domestic/Industrial Treatment Systems
In a more complex and realistic environment, such as a mixed domestic/industrial wastewater treatment plant, the degradation of this compound was observed to be limited. At a concentration of 20 mg/L and a temperature of 25°C, only 0-9% of the compound was depleted after six hours. nih.gov This indicates that conventional wastewater treatment processes may not be highly effective in removing this chemical.
Abiotic Transformation Processes
In addition to atmospheric and biological degradation, this compound can undergo transformation through non-biological chemical processes. However, certain common abiotic pathways are not expected to be significant for this compound. Due to the absence of functional groups that are susceptible to hydrolysis, this compound is not expected to break down through reaction with water. guidechem.comnih.gov Furthermore, it is not anticipated to undergo direct photolysis, as it does not absorb light in the environmental UV spectrum (wavelengths greater than 290 nm). guidechem.comnih.gov
One study investigated the reductive transformation of Acid Blue 129, a dye for which this compound is a precursor, using zero-valent iron. This process led to the formation of this compound as a transformation product. researchgate.net
Summary of Environmental Fate Parameters for this compound
| Process | Finding | Source |
|---|---|---|
| Atmospheric Degradation | Primary pathway is reaction with hydroxyl radicals, with an estimated half-life of 6.7 hours. | guidechem.com |
| Biodegradation (Pure Culture) | Not degraded by Escherichia coli B in a 7-day study. | nih.gov |
| Biodegradation (Wastewater Treatment) | 0-9% degradation in a mixed domestic/industrial system over 6 hours. | nih.gov |
| Hydrolysis | Not expected to be a significant process. | guidechem.comnih.gov |
| Direct Photolysis | Not expected to be a significant process. | guidechem.comnih.gov |
Photo-Degradation Mechanisms
Photo-degradation is a significant process that influences the environmental persistence of aromatic amines like this compound. Exposure to sunlight and other light sources can initiate chemical reactions that break down the compound.
Studies have investigated the photocatalytic degradation of this compound, often as part of a mixture of pollutants in industrial wastewater. For instance, research on the treatment of olive mill wastewater demonstrated the effectiveness of photocatalysis using nickel-doped carbon/titanium dioxide (C/TiO2/Ni) nanocomposites. core.ac.uk In this study, under UV irradiation, a 96% removal of total aromatic amines (TAAs), which included this compound, was achieved. core.ac.uk The degradation process involves the generation of highly reactive species. The general mechanism for the photodegradation of anilines, such as aniline (B41778) itself, in the presence of a photocatalyst like TiO2 and an electron acceptor, involves the formation of an aniline-radical-cation after the hole reacts with the adsorbed aniline molecule. nih.gov This can lead to the formation of intermediates like nitrosobenzene (B162901) and eventually azobenzene. nih.gov The efficiency of photodegradation can be influenced by various factors, including the type of photocatalyst, the presence of other substances, and the light source.
Table 1: Photocatalytic Degradation of Total Aromatic Amines (including this compound) in Olive Mill Wastewater core.ac.uk
| Parameter | Condition | Removal Efficiency |
| Total Aromatic Amines (TAAs) | UV Irradiation with C/TiO2/Ni | 96% |
| Total Aromatic Amines (TAAs) | Sunlight with C/TiO2/Ni | Lower than UV |
This interactive table summarizes the removal efficiency of total aromatic amines, including this compound, under different photocatalytic conditions.
Reduction of Azo Dyes to Form this compound
A primary environmental transformation pathway leading to the formation of this compound is the reductive cleavage of azo dyes. wur.nlgcms.cz Azo dyes, characterized by one or more azo groups (-N=N-), are the largest class of dyes used in industries such as textiles. wur.nl The azo bond is susceptible to reduction, which breaks the bond and releases the constituent aromatic amines. gcms.czimrpress.com
This reductive cleavage can occur under anaerobic conditions, often mediated by microorganisms in wastewater treatment plants, sediments, or the mammalian gut. wur.nlca.gov For example, non-adapted anaerobic granular sludge has been shown to have the capacity to non-specifically reduce azo dyes. wur.nl The release of these aromatic amines is a significant concern because many, including this compound, are considered potentially harmful. gcms.czindustrialchemicals.gov.au
This compound is specifically formed from the breakdown of certain azo dyes. For instance, it is a known reduction product of dyes like Acid Blue 129, which has been used in histochemistry. ca.govfishersci.at The potential for textiles colored with certain azo dyes to release carcinogenic aromatic amines upon contact with human skin (through sweat or bacteria) has led to regulatory restrictions in many regions. gcms.czindustrialchemicals.gov.au
Environmental Monitoring and Detection
The detection and quantification of this compound in various environmental matrices are essential for monitoring its presence and assessing exposure. A range of analytical methods has been developed for this purpose, often targeting a broad spectrum of aromatic amines.
High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. One method utilized HPLC with a C-18 column and a diode-array detector (DAD) to separate and determine 17 different aromatic amines, including this compound, that are potential reduction products from azo dyes in textile products. epa.gov Another study used HPLC to identify this compound in treated olive mill wastewater. core.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of volatile and semi-volatile organic compounds. synectics.net A high-speed GC-MS method was developed specifically for the analysis of carcinogenic aryl amines derived from the cleavage of azo dyes, using an Rxi-35Sil MS column. gcms.cz
More advanced techniques have also been reported. A rapid method using Thermal Desorption-Field Asymmetric Waveform Ion Mobility Spectrometry-Mass Spectrometry (TD-FAIMS-MS) has been developed for the direct determination of this compound, distinguishing it from its isobaric isomers. owlstonemedical.com For biological monitoring, a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to measure 39 different primary aromatic amines, including this compound, in human urine. nih.gov This method involves hydrolysis of urine samples followed by liquid-liquid extraction and analysis by LC-MS/MS, achieving low detection limits. nih.gov
To enhance sensitivity for trace analysis in water samples, pre-concentration techniques are often necessary. researchgate.net Liquid-liquid-liquid microextraction (LLLME) with hollow fibers is one such technique that has been applied before HPLC analysis to achieve significant enrichment of aromatic amines from water samples. researchgate.net
Table 2: Analytical Methods for the Detection of this compound
| Analytical Technique | Matrix | Key Features | Reference |
| High-Performance Liquid Chromatography (HPLC) | Textile Products | Separation of 17 aromatic amines; DAD detection. | epa.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Textiles | High-speed analysis of aryl amines from azo dye cleavage. | gcms.cz |
| TD-FAIMS-MS | Solid Matrix | Rapid analysis; discriminates between isomers. | owlstonemedical.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Human Urine | Comprehensive analysis of 39 amines; high sensitivity. | nih.gov |
| HPLC with LLLME | Water Samples | Pre-concentration for trace analysis. | researchgate.net |
| High-Pressure Liquid Chromatography (HPLC) | Wastewater | Identification in treated olive mill effluent. | core.ac.uk |
This interactive table provides a summary of various analytical methods used for the detection and monitoring of this compound in different environmental and biological samples.
Biological Activity and Toxicological Mechanisms
Metabolic Activation Pathways
The metabolic activation of 2,4,6-trimethylaniline is a critical determinant of its toxicological and carcinogenic properties. This process involves a series of enzymatic reactions that convert the relatively inert parent compound into reactive electrophilic species capable of interacting with cellular macromolecules.
N-Hydroxylation and Conjugate Formation
A key initial step in the metabolic activation of many aromatic amines, including this compound, is N-hydroxylation. scbt.comca.gov This reaction, primarily catalyzed by cytochrome P450 enzymes in the liver, introduces a hydroxyl group to the nitrogen atom of the amine, forming N-hydroxy-2,4,6-trimethylaniline. This N-hydroxylated metabolite is considered a proximate carcinogen, meaning it is one step closer to the ultimate carcinogenic form.
Metabolites of this compound that have been identified include 3,5-dimethyl-2-aminobenzoic acid, 3,5-dimethyl-4-aminobenzoic acid, 2,6-dimethylquinone, and 2,6-dimethylhydroquinone. ca.gov
Formation of Reactive Intermediates
The N-hydroxylated metabolite of this compound can be further activated to form highly reactive electrophilic intermediates. One proposed mechanism involves the formation of a nitrenium ion. This highly unstable and electrophilic species can readily react with nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins. The formation of DNA adducts, which are covalent modifications of the genetic material, is a critical event in the initiation of carcinogenesis.
The steric hindrance provided by the two methyl groups at the ortho positions to the amine group was initially thought to prevent the enzymatic activation necessary for genotoxicity. d-nb.info However, studies have shown that this compound is indeed genotoxic and carcinogenic, suggesting that alternative activation pathways or a different reactivity profile exists for this compound compared to other aniline (B41778) derivatives. d-nb.info
Carcinogenic Mechanisms
Experimental studies in animal models have provided significant evidence for the carcinogenic potential of this compound. scbt.comca.gov The compound has been shown to induce tumors at multiple sites, with the liver being a primary target. scbt.comca.gov
Induction of Hepatocellular Carcinoma
Long-term dietary administration of this compound has been shown to cause a significant increase in the incidence of hepatocellular carcinomas in both male and female mice. scbt.com Similarly, studies in rats have demonstrated the induction of liver neoplasms, including hepatocellular carcinomas. scbt.com The development of these tumors is believed to be a direct consequence of the metabolic activation of this compound in the liver and the subsequent formation of DNA adducts that lead to genetic mutations and uncontrolled cell proliferation.
| Animal Model | Tumor Type | Key Findings | Reference |
| Male and Female CD-1 Mice | Hepatocellular Carcinoma | Significant increases in hepatocellular carcinoma were observed after dietary exposure. | scbt.comca.gov |
| Male CD Rats | Hepatocellular Carcinoma | Increased incidence of liver neoplasms, including hepatocellular carcinomas. | scbt.com |
| Male and Female F344 Rats | Hepatocellular Carcinoma | Dose-related increases in hepatocellular carcinomas or neoplastic nodules. | nih.gov |
| Female B6C3F1 Mice | Hepatocellular Carcinoma | Dose-related increases in hepatocellular carcinomas. | nih.gov |
Development of Vascular Tumors
In addition to liver tumors, studies in male mice have also revealed an increased incidence of vascular tumors following exposure to this compound. scbt.com The specific mechanisms underlying the development of these tumors are less well-understood but are likely related to the systemic distribution of reactive metabolites and their interaction with endothelial cells lining the blood vessels.
| Animal Model | Tumor Type | Key Findings | Reference |
| High-dose Male Mice | Vascular Tumors | Increased incidence of vascular tumors. | scbt.com |
Cholangiocarcinoma and Lung Tumor Associations
In male rats, administration of this compound has been associated with the development of cholangiocarcinomas, which are tumors of the bile ducts. scbt.com This suggests that the biliary excretion of metabolites may play a role in the carcinogenicity of this compound in the liver. Furthermore, a significantly increased incidence of lung tumors, including adenomas and adenocarcinomas, has been observed in male rats fed a diet containing this compound hydrochloride. scbt.com This indicates that the lungs are also a target organ for the carcinogenic effects of this compound, possibly due to the metabolic capabilities of lung tissues or the transport of reactive metabolites via the bloodstream. A study on a close structural analogue, 2,4,5-trimethylaniline, also showed an increased incidence of lung adenomas in rats. inchem.org
| Animal Model | Tumor Type | Key Findings | Reference |
| Male Sprague-Dawley Rats | Cholangiocarcinoma | Development of cholangiocarcinomas. | scbt.com |
| Male CD Rats | Lung Adenoma and Adenocarcinoma | Significantly increased incidences of lung tumors. | scbt.com |
| Female F344 Rats | Alveolar/Bronchiolar Carcinomas or Adenomas | Dose-related increases in lung tumors. | nih.gov |
Correlation with Aromatic Amine Carcinogenicity
The carcinogenicity of this compound is consistent with the known mechanisms of other carcinogenic aromatic amines. A critical step in the activation of many aromatic amines is metabolic N-hydroxylation to form reactive metabolites that can bind to cellular macromolecules like DNA. ca.govscbt.com this compound is metabolized to N-hydroxylated metabolites, a process that is considered a key step in its carcinogenic activity. ca.govscbt.com The formation of these metabolites is also indicated by the induction of methemoglobinemia and anemia in rats exposed to the compound. ca.gov
Long-term dietary administration of this compound has been shown to cause tumors in multiple animal models. nih.gov In an 18-month study, male and female CD-1 mice fed this compound hydrochloride showed increased incidences of hepatocellular carcinoma. scbt.com High-dose males also exhibited an increase in vascular tumors. scbt.com Similarly, studies in male Charles River CD rats showed increases in hepatocellular and cholangiocarcinoma, lung tumors, and stomach tumors. ca.govscbt.com Another study in male Sprague-Dawley rats reported an increase in the rare liver cholangiocarcinoma. ca.govscbt.com
The carcinogenic profile of this compound is further supported by structure-activity relationships. A close structural analog, 2,4,5-trimethylaniline, is also known to induce liver tumors in both mice and rats. ca.govca.gov The genotoxic properties observed for this compound and other ortho,ortho-disubstituted aniline derivatives challenge the hypothesis that substitution at both ortho positions would prevent carcinogenic activity due to steric hindrance of enzymatic activation. d-nb.info
Table 1: Carcinogenicity Studies of this compound
| Species/Strain | Route of Administration | Duration | Findings | Reference |
|---|---|---|---|---|
| Male & Female CD-1 Mice | Dietary | 18 months | Increased hepatocellular carcinoma in both sexes; increased vascular tumors in high-dose males. | scbt.com |
| Male Charles River CD Rats | Dietary | 18 months | Increased hepatocellular/cholangiocarcinoma, lung adenoma/adenocarcinoma, and stomach tumors. | ca.govscbt.com |
| Male Charles River Sprague-Dawley Rats | Dietary | 2 years | Increased incidence of liver cholangiocarcinoma and hepatoma. | ca.govscbt.com |
| Female Buffalo Strain Rats | Dietary | 18 months | Occurrence of pituitary tumors. | ca.gov |
Mutagenic and Genotoxic Effects
Mutagenicity in Bacterial Systems (e.g., Salmonella typhimurium)
The mutagenicity of this compound in bacterial systems has yielded somewhat mixed results. In some studies using the Salmonella typhimurium reverse mutation assay (Ames test), the compound was found to be non-mutagenic. scbt.cominchem.org However, other investigations have reported it to be weakly mutagenic in Salmonella typhimurium strain TA100, particularly when a higher concentration (20%) of the S9 metabolic activation mix was used. ca.govd-nb.info This suggests that under specific metabolic conditions, this compound can exert mutagenic effects in bacteria. d-nb.info Quantitative Structure-Activity Relationship (QSAR) models also predict it to be positive in the Ames test. imrpress.com
Genotoxicity in Eukaryotic Models (e.g., Drosophila melanogaster, Cultured Fibroblasts)
In contrast to the weak or negative findings in some bacterial tests, this compound has demonstrated clear genotoxicity in eukaryotic models. The compound tested positive in the Drosophila melanogaster wing spot mutation test (somatic mutation and recombination test). ca.govd-nb.info In this assay, this compound showed genotoxicity at lower concentrations than its isomer, 2,4,5-trimethylaniline. d-nb.info Furthermore, it was found to be mutagenic in a 6-thioguanine (B1684491) resistance test using cultured rat fibroblasts. ca.govscbt.com These findings indicate that this compound is capable of inducing genetic alterations in eukaryotic cells. scbt.comd-nb.info
DNA Damaging Effects (e.g., Comet Assay)
Direct evidence of DNA damage induced by this compound comes from several types of assays. The compound tested positive in an in vivo alkaline Comet assay, demonstrating its ability to cause DNA damage in the liver and bone marrow cells of B6C3F1 mice. ca.gov It also induced DNA breaks in Chinese hamster lung fibroblast V79 cells. ca.gov Additionally, a DNA repair test using primary cultured rat hepatocytes showed a positive result, indicating that the compound causes DNA damage that elicits a cellular repair response. ca.gov
Table 2: Summary of Genotoxicity Data for this compound
| Assay Type | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Reverse Mutation Assay | Salmonella typhimurium | With S9 | Weakly Positive / Negative | ca.govscbt.comd-nb.infoinchem.org |
| Wing Spot Test | Drosophila melanogaster | In vivo | Positive | ca.govd-nb.info |
| 6-Thioguanine Resistance | Cultured Rat Fibroblasts | Not specified | Positive | ca.govscbt.com |
| Alkaline Comet Assay | B6C3F1 Mouse Liver & Bone Marrow Cells | In vivo | Positive | ca.gov |
| DNA Repair Test | Primary Cultured Rat Hepatocytes | Not specified | Positive | ca.gov |
| DNA Breaks Assay | Chinese Hamster Lung Fibroblast V79 Cells | Not specified | Positive | ca.gov |
Hematological Effects
Induction of Methemoglobinemia
A significant hematological effect of this compound is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen. scbt.comlookchem.comnj.gov Studies in rats have demonstrated that exposure to this compound leads to methemoglobinemia. ca.govscbt.com This toxic effect is a hallmark of exposure to many aromatic amines and is considered an important indicator of the formation of N-hydroxylated metabolites, the same reactive intermediates implicated in the compound's carcinogenic mechanism. ca.govscbt.com The development of a blue color in the skin and lips (cyanosis) is a clinical sign of severe methemoglobinemia. nj.gov
Table 3: Hematological Effects of this compound
| Effect | Species | Key Finding | Significance | Reference |
|---|---|---|---|---|
| Methemoglobinemia | Rat | Induces elevated levels of methemoglobin in the blood. | Indicator of N-hydroxylated metabolite formation; impairs oxygen transport. | ca.govscbt.comnj.gov |
| Anemia | Rat | Induced anemia alongside methemoglobinemia. | Reflects adverse effects on red blood cells. | ca.gov |
Anemia Development
Exposure to this compound has been linked to hematological toxicity, specifically the development of anemia. ca.gov Studies in rats have demonstrated that the compound can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. ca.govscbt.com This interference with the blood's oxygen-carrying capacity can lead to symptoms such as headache, fatigue, dizziness, and a characteristic blue discoloration of the skin and lips. nj.gov The formation of methemoglobin is considered an indicator of the metabolic activation of this compound to N-hydroxylated metabolites. ca.govscbt.com This metabolic process is a crucial step in the mechanism of toxicity for many carcinogenic aromatic amines. ca.govscbt.com Prolonged or high-level exposure can result in a state of oxygen starvation (anoxia), which can lead to more severe outcomes, including respiratory distress and collapse. scbt.comnj.gov The development of methemoglobinemia and subsequent anemia are significant toxicological endpoints observed in animal studies with this compound. ca.gov
Specific Biological Interactions
Interaction with Enzymes and Receptors
The biological interactions of this compound and its derivatives are complex, involving modulation of various cellular targets. The mechanism of action for derivatives such as N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline involves interacting with specific molecular targets like enzymes or receptors to elicit a biological effect. Compounds incorporating the this compound structure are often investigated for their effects on enzymes, receptors, and cellular signaling pathways. ontosight.ai For instance, derivatives like 2,6-Dimethyl-3-(propan-2-yl)aniline have shown potential for effective interaction with specific enzymes and receptors, suggesting possible therapeutic applications. smolecule.com Furthermore, heterocyclic systems derived from this compound, such as triazoles, are noted for their ability to promote binding to proteins, enzymes, and receptors, highlighting their broad biological and pharmacological activities. mdpi.com The study of how these compounds bind to and modulate the activity of biological macromolecules is essential for understanding their potential applications and toxicological profiles. ontosight.ai
Antimicrobial Activity of Derivatives
Derivatives of this compound have demonstrated notable antimicrobial properties. Research into various substituted aniline derivatives indicates their potential as antimicrobial agents. For example, nitro-containing derivatives like Aniline, 2,4,6-trimethyl-3-nitro- are recognized for their antimicrobial activity. Other derivatives, such as those of 2,6-Dimethyl-3-(propan-2-yl)aniline, have also been explored for their antimicrobial potential. smolecule.com The synthesis of new indole (B1671886) derivatives containing moieties like 1,2,4-triazole (B32235) has yielded compounds with significant antibacterial and antifungal activity against a range of microorganisms, including multidrug-resistant strains like MRSA. turkjps.org Similarly, coumarin-1,2,3-triazole conjugates have shown significant antibacterial activity, particularly against Enterococcus faecalis. mdpi.com The broad-spectrum activity of these derivatives underscores the versatility of the substituted aniline scaffold in developing new antimicrobial agents. turkjps.orgsemanticscholar.org
The antimicrobial action of some this compound derivatives is rooted in their ability to cause cellular damage by interacting with DNA. For nitro derivatives, the mechanism often involves reduction of the nitro group to produce toxic intermediates which can then bind to DNA, leading to cellular damage. This mechanism is a key strategy in the development of antimicrobial agents targeting various pathogens.
Beyond its derivatives, this compound itself has been shown to be genotoxic. nih.gov Studies using the alkaline single-cell gel electrophoresis (SCGE) or 'comet' assay have revealed that this compound can induce DNA damage in the liver and bone marrow cells of mice. nih.gov It has also tested positive in DNA repair tests using rat hepatocytes and shown mutagenic activity in cultured rat fibroblasts. ca.gov Short-term genotoxicity tests found it to be mutagenic in the wing spot test in Drosophila melanogaster and weakly mutagenic in some Salmonella typhimurium assays. scbt.comd-nb.info This body of evidence indicates that genotoxicity, including DNA damage, is a significant aspect of the biological activity of this compound. nih.govd-nb.info
Application in Histochemistry Studies
This compound serves as a crucial intermediate in the production of specific dyes used in biological research. wikipedia.org It is commercially used to manufacture Acid Blue 129 dye. ca.govlookchem.comguidechem.com This particular dye is widely utilized in histochemistry studies due to its effectiveness in staining biological tissues, which aids in their examination and analysis. lookchem.comfishersci.fr
Future Directions and Emerging Research Areas
Development of Advanced Synthetic Methodologies
The traditional synthesis of 2,4,6-trimethylaniline involves the nitration of mesitylene (B46885) followed by the reduction of the resulting nitro group. wikipedia.org While effective, this method can be energy-intensive and produce byproducts. Current research is focused on developing more efficient and environmentally friendly synthetic routes.
One promising approach involves the use of novel catalytic systems. For instance, a method has been developed using a nickel catalyst for the catalytic hydrogenation of 2,4,6-trimethylnitrobenzene, which is produced from the nitration of mesitylene with a mixture of sulfuric and nitric acid. google.com This catalytic method aims to improve product purity and yield while potentially lowering production costs compared to traditional iron powder reduction techniques. google.com Further research into alternative catalysts and reaction conditions could lead to even more sustainable and cost-effective production methods.
Another area of development is the refinement of existing processes to minimize waste and improve safety. This includes optimizing reaction parameters such as temperature and pressure, as well as exploring alternative reagents that are less hazardous. The goal is to create a synthetic pathway that is not only economically viable but also aligns with the principles of green chemistry.
Exploration of Novel Catalytic Applications
This compound is a crucial building block for a variety of bulky ligands used in catalysis. wikipedia.orglookchem.com Its derivatives are integral to the formation of N-heterocyclic carbenes (NHCs), which are ligands for highly effective catalysts like the Grubbs' catalyst used in olefin metathesis. wikipedia.org
Future research is focused on expanding the catalytic applications of this compound-derived ligands. Scientists are exploring their use in a wider range of chemical transformations, including multicomponent reactions for the synthesis of complex molecules like propargylamines. csic.esresearchgate.net For example, rhodium complexes bearing ligands derived from this compound have shown efficiency in the one-pot, three-component reaction between primary arylamines, aliphatic aldehydes, and triisopropylsilylacetylene. researchgate.net
The development of new metal-ligand complexes featuring this compound scaffolds is another active area of investigation. These novel catalysts could offer enhanced stability, selectivity, and activity for a variety of organic reactions, including hydroamination and other carbon-nitrogen bond-forming reactions. researchgate.netacs.org
Elucidation of Complex Reaction Intermediates
Understanding the transient species formed during chemical reactions is fundamental to optimizing reaction conditions and developing new synthetic methods. Modern analytical techniques, such as mass spectrometry and infrared ion spectroscopy, are being employed to study the complex reaction intermediates involving this compound.
For example, studies on the gas-phase reactions of this compound have provided insights into rearrangement reactions and fragmentation pathways. uni-koeln.de Research has also focused on identifying intermediates in catalytic cycles. In the rhodium-catalyzed synthesis of propargylamines, spectroscopic analysis helped to identify key intermediates such as [RhCl(CO)IPr(MesNH2)] and [RhCl(CO)IPr{MesN=CHCH2CH(CH3)2}], providing a clearer picture of the reaction mechanism. csic.es
Further research in this area will likely involve the use of advanced computational chemistry in conjunction with experimental techniques to model and predict the behavior of these reactive intermediates. uni-koeln.de This deeper understanding will be invaluable for designing more efficient and selective chemical processes.
Advanced Materials Development Based on this compound Scaffolds
The unique structure of this compound makes it an attractive building block for the development of advanced materials with tailored properties. Its derivatives are being incorporated into polymers and coatings to enhance their thermal stability and mechanical properties. chemimpex.com
One area of significant interest is in the field of organic electronics. Derivatives of this compound, such as N,N'-(Ethane-1,2-diylidene)bis(this compound), are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their electron-donating properties, which can improve charge transport. chemimpex.com The thermal stability and colorfastness of these compounds also make them suitable for high-performance coatings and plastics. chemimpex.com
Future research will likely focus on the synthesis and characterization of new polymers and functional materials derived from this compound. nih.gov This includes the development of novel scaffolds for medicinal chemistry and materials with specific optical, electronic, or mechanical properties. chemimpex.comnih.gov
Deeper Understanding of Environmental Fate and Remediation Strategies
As with any widely used chemical, understanding the environmental fate of this compound is crucial. Research in this area investigates how the compound behaves in soil and water, its potential for biodegradation, and its mobility in the environment.
Studies have shown that this compound is expected to have moderate mobility in soil. guidechem.com Its volatilization from water surfaces is also a consideration, with estimated half-lives of 11 days in a model river and 120 days in a model lake. guidechem.com However, its adsorption to humic materials in water and soil can affect its transport and degradation. guidechem.com
A significant area of future research is the development of effective remediation strategies for this compound and its derivatives. This includes investigating the transformation of related compounds, such as the dye Acid Blue 129, which can be reduced to this compound under certain environmental conditions. researchgate.net Understanding these transformation pathways is critical for assessing environmental risk and developing methods to mitigate potential harm. researchgate.netmdpi.com Research into advanced oxidation processes and bioremediation techniques will be vital for addressing contamination.
Comprehensive Toxicogenomic and Mechanistic Toxicology Studies
Toxicogenomics, the study of how genomes respond to toxic substances, offers a powerful tool for understanding the potential health effects of this compound. This emerging field can provide detailed insights into the mechanisms of toxicity.
Existing toxicological data indicates that this compound can induce methemoglobinemia, and long-term exposure has been linked to tumors in animal studies. scbt.comca.govnih.gov A structural analogue, 2,4,5-trimethylaniline, is also known to be carcinogenic. scbt.comca.gov
Future research will likely employ toxicogenomic approaches to identify the specific genes and cellular pathways that are affected by exposure to this compound. This will help to elucidate the precise mechanisms of its carcinogenicity and other toxic effects. elsevier.com Such studies will provide a more comprehensive understanding of the risks associated with this compound and inform the development of more accurate safety assessments and regulatory guidelines. nj.govsigmaaldrich.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
